N~1~-[1-(1-Adamantyl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide
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Overview
Description
N~1~-[1-(1-Adamantyl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
The synthesis of N1-[1-(1-Adamantyl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide involves several steps:
Starting Materials: The synthesis begins with the preparation of 1-adamantylamine and 5-methyl-3-(trifluoromethyl)-1H-pyrazole.
Formation of Intermediate: The 1-adamantylamine is reacted with acetyl chloride to form N-(1-adamantyl)acetamide.
Coupling Reaction: The N-(1-adamantyl)acetamide is then coupled with 5-methyl-3-(trifluoromethyl)-1H-pyrazole using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods for this compound would likely involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
N~1~-[1-(1-Adamantyl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the adamantane or pyrazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~1~-[1-(1-Adamantyl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral, antibacterial, and anticancer agents.
Materials Science: Due to its stability and rigidity, the compound can be used in the development of advanced materials, such as polymers and nanomaterials.
Industrial Chemistry: The compound can serve as a building block for the synthesis of other complex molecules, making it valuable in industrial chemical processes.
Mechanism of Action
The mechanism of action of N1-[1-(1-Adamantyl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with biological membranes, potentially disrupting their function. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N~1~-[1-(1-Adamantyl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide can be compared with other adamantane derivatives and pyrazole-containing compounds:
Adamantane Derivatives: Compounds like amantadine and rimantadine are well-known adamantane derivatives used as antiviral agents. N1-[1-(1-Adamantyl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide shares the adamantane core but has different functional groups, leading to unique properties and applications.
Pyrazole-Containing Compounds: Compounds such as celecoxib and rimonabant contain pyrazole rings and are used as anti-inflammatory and anti-obesity agents, respectively. The presence of the trifluoromethyl group in N1-[1-(1-Adamantyl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H26F3N3O |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C19H26F3N3O/c1-11-3-16(19(20,21)22)24-25(11)10-17(26)23-12(2)18-7-13-4-14(8-18)6-15(5-13)9-18/h3,12-15H,4-10H2,1-2H3,(H,23,26) |
InChI Key |
HYJVOUMWNWIBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC(C)C23CC4CC(C2)CC(C4)C3)C(F)(F)F |
Origin of Product |
United States |
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